molecular formula C12H19NO4 B1378926 Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1408076-15-2

Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B1378926
CAS No.: 1408076-15-2
M. Wt: 241.28 g/mol
InChI Key: AOIJOERXQRBNOV-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-1-oxa-7-azaspiro[35]nonane-7-carboxylate is a chemical compound with the molecular formula C12H19NO4 It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with trichloroacetyl chloride in the presence of a zinc/copper couple. The reaction is carried out in a solvent such as tert-butyl methyl ether at a controlled temperature of around 15°C. After the reaction, the mixture is stirred at room temperature overnight, followed by the addition of a saturated solution of ammonium chloride. The product is then extracted and purified using techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.

Scientific Research Applications

Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: Another spirocyclic compound with a similar structure but different functional groups.

    Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate: Similar in structure but with a different oxidation state at the ketone position.

Uniqueness

Tert-butyl 3-oxo-1-oxa-7-azaspiro[35]nonane-7-carboxylate is unique due to the presence of an oxygen atom in its spirocyclic ring, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-6-4-12(5-7-13)9(14)8-16-12/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIJOERXQRBNOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
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Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
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Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
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Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
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Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
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